Mycophenolate Dimethyalamide
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Overview
Description
Mycophenolate Dimethyalamide is a synthetic derivative of mycophenolic acid, a potent immunosuppressive agent. This compound is primarily used in medical applications to prevent organ transplant rejection and treat autoimmune diseases. Its unique chemical structure allows it to inhibit specific cellular pathways, making it a valuable tool in both clinical and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolate Dimethyalamide typically involves the esterification of mycophenolic acid with dimethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The general steps include:
Activation of Mycophenolic Acid: Mycophenolic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated mycophenolic acid is then reacted with dimethylamine in the presence of a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of mycophenolic acid and dimethylamine are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions, such as temperature and pH, are continuously monitored and adjusted to optimize yield.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure purity and potency.
Chemical Reactions Analysis
Types of Reactions: Mycophenolate Dimethyalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify its functional groups, potentially altering its efficacy.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized derivatives with potential therapeutic applications.
Reduction Products: Reduced forms that may exhibit different pharmacokinetic properties.
Substitution Products: Substituted derivatives that can be tailored for specific biological targets.
Scientific Research Applications
Mycophenolate Dimethyalamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and amide formation reactions.
Biology: Investigated for its effects on cellular pathways and immune responses.
Medicine: Applied in the development of new immunosuppressive therapies and treatments for autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control laboratories.
Mechanism of Action
Mycophenolate Dimethyalamide exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response. The compound specifically targets the de novo pathway of purine synthesis, which is essential for the proliferation of activated lymphocytes.
Comparison with Similar Compounds
Mycophenolic Acid: The parent compound, also an immunosuppressant, but with different pharmacokinetic properties.
Mycophenolate Mofetil: Another derivative of mycophenolic acid, commonly used in clinical settings.
Azathioprine: An immunosuppressive agent with a different mechanism of action, used for similar indications.
Uniqueness: Mycophenolate Dimethyalamide is unique due to its specific inhibition of IMPDH and its ability to be modified through various chemical reactions to produce derivatives with tailored properties. This makes it a versatile compound in both research and clinical applications.
Properties
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N,N,4-trimethylhex-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-11(7-9-15(21)20(3)4)6-8-13-17(22)16-14(10-25-19(16)23)12(2)18(13)24-5/h6,22H,7-10H2,1-5H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEWUGRKJIGBJZ-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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